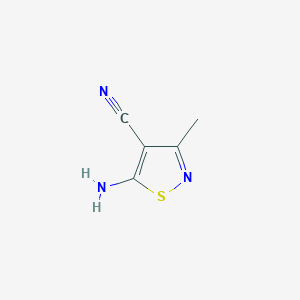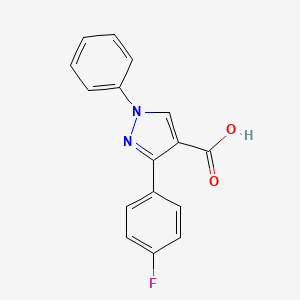
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties.Applications De Recherche Scientifique
Application 1: Synthesis of Ammonium Oxalates
- Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: The compound is used in the synthesis of various ammonium oxalates . These oxalates are studied for their antibacterial and antioxidant properties .
- Methods of Application or Experimental Procedures: The synthesis involves the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile to form 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine. This is then reacted with various aromatic and heterocyclic aldehydes and reduced with NaBH4 to produce amines. These amines are then converted to oxalates using a solution of oxalic acid in Et2O .
Application 2: Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Scientific Field: Organic Chemistry .
- Summary of the Application: The compound “3-Fluorophenylboronic acid” is used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed cross-couplings .
- Results or Outcomes: The synthesized compounds are used in the study of liquid crystals .
Application 3: Synthesis of o-Phenylphenols
- Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: The compound “3-Fluorophenylboronic acid” is also used in the synthesis of o-phenylphenols .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed cross-couplings .
- Results or Outcomes: The synthesized o-phenylphenols are studied for their potential as potent leukotriene B4 receptor agonists .
Application 4: Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Scientific Field: Organic Chemistry .
- Summary of the Application: The compound “3-Fluorophenylboronic acid” is used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed cross-couplings .
- Results or Outcomes: The synthesized compounds are used in the study of liquid crystals .
Application 5: Synthesis of o-Phenylphenols
- Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: The compound “3-Fluorophenylboronic acid” is also used in the synthesis of o-phenylphenols .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed cross-couplings .
- Results or Outcomes: The synthesized o-phenylphenols are studied for their potential as potent leukotriene B4 receptor agonists .
Application 6: Suzuki Coupling
- Scientific Field: Organic Chemistry .
- Summary of the Application: “4-Fluorophenylboronic acid”, a compound similar to “3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid”, is used as a reactant in Suzuki coupling .
- Methods of Application or Experimental Procedures: The Suzuki coupling is a type of palladium-catalyzed cross-coupling .
- Results or Outcomes: The Suzuki coupling is a powerful method for creating carbon-carbon bonds .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes information on safe handling and storage of the compound, as well as procedures for dealing with spills or exposure.
Orientations Futures
This involves discussing potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or new reactions it could be used in.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGOKVPNKLOQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353412 | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
370098-34-3 | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




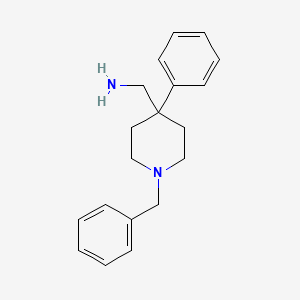



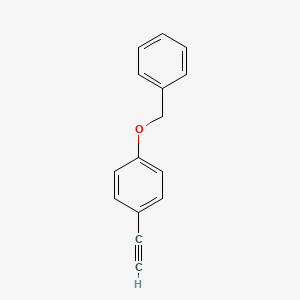
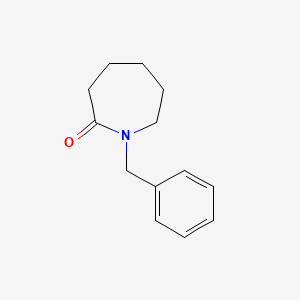
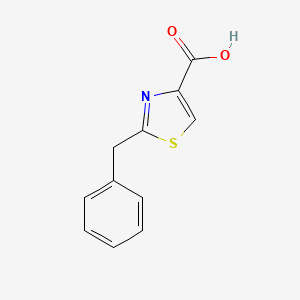


![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)
